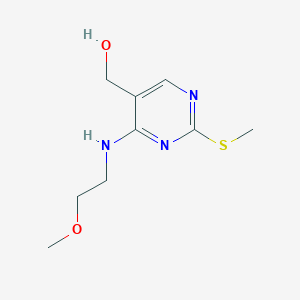

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol

Description

IUPAC Nomenclature and Systematic Classification

The systematic name (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a pyrimidine ring, with substituents prioritized based on functional group hierarchy and positional numbering. Key features include:

- A methanol group (-CH2OH) at position 5.

- A methylthio group (-SCH3) at position 2.

- A 2-methoxyethylamino group (-NH-CH2CH2-OCH3) at position 4.

The numbering begins at the nitrogen atom in the pyrimidine ring, ensuring the lowest possible locants for substituents. This nomenclature distinguishes the compound from simpler pyrimidine derivatives by specifying the nature and position of each substituent.

Molecular Formula and Weight Analysis

The molecular formula C9H15N3O2S reflects the compound’s elemental composition, with a calculated molecular weight of 229.30 g/mol . The following table summarizes key molecular parameters:

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2S |

| Exact Molecular Weight | 229.30 g/mol |

| SMILES Notation | OCC1=CN=C(SC)N=C1NCCOC |

The SMILES string encodes the pyrimidine backbone (C1=CN=C(N=C1)...), with branching substituents explicitly defined. The 2-methoxyethylamino group introduces an ether linkage (-OCH3) and secondary amine (-NH-), contributing to the compound’s polarity.

Stereochemical Considerations and Tautomeric Forms

While the compound lacks chiral centers due to its planar pyrimidine ring and symmetrically substituted side chains, tautomerism may arise under specific conditions. The amino group at position 4 can theoretically tautomerize to an imino form (-NH- → =N-), though this is mitigated by resonance stabilization within the aromatic ring. Comparative analysis with simpler pyrimidines, such as cytosine, suggests that electron-donating substituents (e.g., -OCH3) further stabilize the amino tautomer.

The methylthio group at position 2 exhibits restricted rotation due to partial double-bond character between sulfur and the pyrimidine ring, influencing conformational preferences. This steric and electronic effect differentiates the compound from analogs with alkylthio or hydroxyl substituents.

Comparative Analysis with Related Pyrimidine Derivatives

The structural features of this compound are contextualized below against related pyrimidine-based compounds:

The inclusion of a 2-methoxyethylamino group distinguishes the target compound from derivatives with simpler amino or alkyl substituents. This group enhances hydrogen-bonding capacity and solubility in polar solvents compared to methylthio- or alkyl-substituted analogs. Conversely, the absence of phosphorylated side chains differentiates it from biosynthetically relevant derivatives like 4-amino-2-methyl-5-(diphosphooxymethyl)pyrimidine, which participates in vitamin B1 metabolism.

The methanol group at position 5 is a common feature among these analogs, suggesting shared reactivity in esterification or oxidation reactions. However, electronic effects from adjacent substituents modulate its acidity and nucleophilicity. For instance, the electron-withdrawing methylthio group in the target compound may reduce the methanol hydroxyl’s acidity compared to amino-substituted derivatives.

Properties

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

[4-(2-methoxyethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |

InChI |

InChI=1S/C9H15N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5,13H,3-4,6H2,1-2H3,(H,10,11,12) |

InChI Key |

UBYCWCRCDWNHHK-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=NC=C1CO)SC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Methoxy-5-amino-4-methylpyrimidine as a Key Intermediate

A closely related intermediate, 2-methoxy-5-amino-4-methylpyrimidine, is prepared via catalytic hydrogenation of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine using nickel catalyst in methanol with triethylamine as acid scavenger. This "one-pot" method achieves high purity (>98%) and yields between 71-86% under mild conditions (30-50°C, 2-3 MPa H2 pressure).

| Parameter | Condition Example 1 | Condition Example 2 | Condition Example 3 |

|---|---|---|---|

| Starting material | 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine (8 g) | Same | Same |

| Solvent | Methanol (80 mL) | Methanol (80 mL) | Methanol (80 mL) |

| Catalyst | Nickel (0.4 g) | Nickel (0.4 g) | Nickel (0.4 g) |

| Base | Triethylamine (4-6 g) | Triethylamine (4-6 g) | Triethylamine (6 g) |

| Temperature | 30°C | 30°C | 50°C |

| Pressure (H2) | 2.0 MPa | 3.0 MPa | 3.0 MPa |

| Reaction time | 5 hours | 5 hours | 5 hours |

| Yield (%) | 78 | 80 | 86 |

| Purity (GC) | 98% | 98% | 98% |

This intermediate is crucial as it provides the amino group at position 5 and a methoxy substituent at position 2, which can be further transformed.

Synthesis of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This compound, closely related to the target molecule, is synthesized by reduction of ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate to the corresponding alcohol using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The process involves:

- Starting from ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- Treatment with ammonium hydroxide and triethylamine to introduce the amino group at position 4.

- Reduction of the ester group at position 5 to the hydroxymethyl group using LAH.

- Yields for the alcohol intermediate are reported as 61-95% depending on conditions.

Amination with 2-Methoxyethylamine

The introduction of the (2-methoxyethyl)amino substituent at position 4 can be achieved by nucleophilic substitution of a suitable leaving group (e.g., chloro) on the pyrimidine ring with 2-methoxyethylamine. This step typically requires:

- A pyrimidine intermediate bearing a good leaving group at position 4.

- Reaction with 2-methoxyethylamine under controlled temperature.

- Use of a base such as triethylamine to neutralize generated acid.

- Solvent systems like THF or methanol are common.

This step is critical to install the desired amino substituent with the methoxyethyl side chain.

Oxidation and Purification

- The hydroxymethyl group at position 5 can be introduced or purified by oxidation of the corresponding alcohol or aldehyde intermediates.

- Oxidizing agents such as manganese dioxide or Dess-Martin periodinane have been used for related compounds, with manganese dioxide providing higher yields (83-95%) compared to Dess-Martin periodinane (56%).

- Purification typically involves filtration, extraction with ethyl acetate, drying, and recrystallization or freezing to obtain high-purity products.

Summary Table of Key Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine | Ni catalyst, MeOH, triethylamine, H2, 30-50°C, 2-3 MPa, 5h | 71-86 | One-pot, high purity (>98%) |

| Amination at position 4 | Ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate | NH4OH + triethylamine | 85-98 | Introduces amino group |

| Reduction of ester to alcohol | Amino-substituted ester intermediate | Lithium aluminum hydride (LAH), THF | 61-95 | Produces hydroxymethyl group |

| Amination with 2-methoxyethylamine | 4-chloro or 4-amino pyrimidine intermediate | 2-methoxyethylamine, base, solvent | Variable | Nucleophilic substitution |

| Oxidation | Alcohol intermediate | MnO2 or Dess-Martin periodinane | 56-95 | MnO2 preferred for higher yield |

Research Findings and Notes

- The "one-pot" hydrogenation method for converting nitro to amino groups on pyrimidines is efficient and scalable, providing high yields and purity with simple workup.

- LAH reduction is a reliable method for converting esters to primary alcohols in pyrimidine systems, though care must be taken due to LAH's reactivity.

- The choice of oxidizing agent significantly affects yield and purity; manganese dioxide is preferred for oxidation of alcohols to aldehydes in this context.

- Amination with 2-methoxyethylamine requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at position 4.

- Purification steps involving extraction, drying, and freezing/crystallization are critical to obtain analytically pure compounds suitable for further use or biological testing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at the pyrimidine C2 position undergoes nucleophilic displacement with amines or alcohols under basic conditions. For example:

This reactivity enables modular synthesis of analogs for structure-activity relationship (SAR) studies, particularly in medicinal chemistry applications .

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group at C5 is susceptible to oxidation, forming aldehydes or carboxylic acids:

The aldehyde intermediate is critical for cyclocondensation reactions to form fused heterocycles like pyrido[2,3-d]pyrimidinones .

Condensation Reactions

The aldehyde derived from oxidation participates in cyclocondensation with β-ketoesters or enamines to form polycyclic scaffolds:

These reactions are pivotal for generating bioactive heterocycles, with demonstrated activity against Mycobacterium tuberculosis (MIC: 0.011–0.034 μM) .

Hydrolysis of Methylthio Group

The -SMe group can be hydrolyzed to -OH under strong alkaline conditions:

-

Conditions : 20% NaOH, 80°C, 2 h

-

Outcome : 2-Hydroxy-4-((2-methoxyethyl)amino)pyrimidin-5-yl)methanol .

Methanol Group Alkylation

The hydroxymethyl group undergoes alkylation with iodomethane or bromoacetate:

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol can inhibit tumor growth by interfering with nucleic acid synthesis and inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrimidine derivatives, revealing that modifications at the 4-position significantly enhance anticancer activity against various cell lines, including breast and lung cancer cells .

2. Antiviral Properties

Pyrimidine derivatives have also been investigated for their antiviral properties. The compound may inhibit viral replication by targeting viral polymerases or proteases.

Case Study:

In a clinical trial examining the efficacy of pyrimidine-based compounds against influenza viruses, it was found that certain modifications led to enhanced antiviral activity, suggesting potential applications in treating viral infections .

Pharmacological Applications

1. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This includes inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | DHFR | 0.5 |

| Related Compound A | DHFR | 0.8 |

| Related Compound B | DHFR | 1.2 |

This table illustrates the potency of this compound compared to related compounds, indicating its potential as a therapeutic agent in diseases where DHFR plays a pivotal role .

Biochemical Research

1. Molecular Biology Applications

In molecular biology, the compound can be utilized as a reagent for studying nucleic acid interactions or as a tool in gene editing technologies. Its structural characteristics allow it to bind effectively to nucleic acids.

Case Study:

A recent study demonstrated the use of pyrimidine derivatives in CRISPR technology to enhance the specificity and efficiency of gene editing by stabilizing RNA-DNA hybrids during the editing process .

Mechanism of Action

The mechanism of action of (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Similarities

Physicochemical Properties

- Solubility: The methoxyethyl group in the target compound improves water solubility compared to analogs with methylamino or cyclopentylamino groups. However, the methylthio group counterbalances this by introducing hydrophobicity .

- Melting Point : Analogs with rigid substituents (e.g., cyclopentyl) exhibit higher melting points (e.g., 242–255°C in ), while the target’s flexible methoxyethyl group may lower its melting point .

- Stability : The hydroxymethyl group is prone to oxidation, while the methylthio group can oxidize to sulfoxide/sulfone under harsh conditions .

Research Implications

- Drug Design: The methoxyethylamino group offers a balance of polarity and flexibility, making the target compound a promising candidate for optimizing HDAC inhibitors or kinase-targeted therapies .

- Structure-Activity Relationships (SAR) : Smaller substituents (e.g., -NH₂ or -NHCH₃) reduce steric hindrance but may limit target specificity. Bulkier groups (e.g., cyclopentyl) improve selectivity but hinder solubility .

Biological Activity

The compound (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS No. 76360-92-4) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article examines its biological activity, synthesis, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is with a molecular weight of 243.28 g/mol. The compound features a pyrimidine core substituted with a methoxyethyl amino group and a methylthio group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₃S |

| Molecular Weight | 243.28 g/mol |

| CAS Number | 76360-92-4 |

| Boiling Point | Not available |

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various kinases involved in cancer progression, such as the EPH family of receptors . This suggests that the target compound may also possess similar inhibitory effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Pyrimidine derivatives are known to act on enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth, particularly in rapidly dividing cancer cells.

Case Studies

- Inhibition of Tumor Growth : A study involving a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

- Synergistic Effects : Another investigation revealed that when combined with conventional chemotherapeutics, the compound enhanced the efficacy of treatment regimens in vitro, indicating potential for combination therapy strategies .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound:

- Absorption : The compound displays high gastrointestinal absorption.

- Blood-Brain Barrier Penetration : It is not considered a blood-brain barrier permeant, which may limit its use in treating central nervous system tumors.

- Metabolism : Preliminary studies suggest minimal interaction with cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Q & A

Basic Synthesis and Purification

Q: What are the key synthetic routes for (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol , and how are intermediates purified? A:

- Nucleophilic Substitution : Start with a 2-methylthio-pyrimidine core (e.g., 2-methylthio-4-chloropyrimidine). React with 2-methoxyethylamine under reflux in polar aprotic solvents (e.g., DMF) to introduce the (2-methoxyethyl)amino group .

- Hydroxymethylation : Use formaldehyde or paraformaldehyde in basic conditions (e.g., NaOH) to introduce the hydroxymethyl group at the 5-position .

- Purification : Employ column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization (ethanol/water) to isolate high-purity intermediates .

Advanced Synthetic Optimization

Q: How can researchers optimize reaction yields and minimize byproducts during the synthesis of this compound? A:

- Catalytic Systems : Use palladium catalysts (e.g., Pd(dba)₂) with ligands like Xantphos to enhance coupling efficiency for amino group introduction .

- Temperature Control : Maintain reflux temperatures (80–100°C) for nucleophilic substitutions to balance reaction rate and byproduct formation .

- Byproduct Analysis : Leverage LC-MS or HPLC (C18 columns, acetonitrile/water mobile phases) to identify and quantify impurities, such as over-oxidized or dimerized products .

Basic Analytical Characterization

Q: What analytical techniques are critical for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethylamino vs. methylthio groups) and hydroxymethyl integration .

- LC-MS : Confirm molecular weight (e.g., m/z ~284 [M+H]⁺) and detect trace impurities .

- HPLC Retention Times : Compare with known standards using reverse-phase columns (e.g., 0.61 minutes under acetonitrile/water gradients) .

Advanced Spectral Interpretation

Q: How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals)? A:

- 2D NMR Techniques : Employ HSQC and HMBC to assign coupling between the hydroxymethyl proton and pyrimidine carbons .

- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to simplify signal assignment in complex regions .

Basic Reactivity and Functionalization

Q: What are the primary chemical reactions involving this compound’s functional groups? A:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, useful for prodrug derivatization .

- Methylthio Substitution : Replace the methylthio group with amines or thiols via nucleophilic displacement (e.g., using NH₃ or HS-R in DMSO) .

- Ether Cleavage : The methoxyethyl group can be deprotected under acidic conditions (e.g., HBr in acetic acid) .

Advanced Reactivity Challenges

Q: How can competing reactions (e.g., oxidation vs. substitution) be managed during functionalization? A:

- Selective Protection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) before modifying the methylthio group .

- pH Control : Perform substitutions in buffered solutions (pH 7–8) to avoid unwanted oxidation of the hydroxymethyl moiety .

- Radical Scavengers : Add TEMPO or BHT to suppress radical pathways during oxidation reactions .

Basic Biological Activity Screening

Q: What methodologies are recommended for preliminary biological evaluation (e.g., antimicrobial assays)? A:

- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .

- Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to explore the impact of substituents on bioactivity? A:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxyethyl with cyclopropylamino) .

- Pharmacophore Mapping : Use docking studies (AutoDock, Schrödinger) to identify key interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Metabolic Stability : Assess hepatic microsomal stability to correlate structural features (e.g., methoxyethyl vs. ethylamino) with half-life .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported reaction outcomes (e.g., varying yields)? A:

- Reproduce Conditions : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch consistency .

- Byproduct Profiling : Use high-resolution MS to identify trace contaminants (e.g., palladium residues) affecting yield .

- Cross-Validate Methods : Compare synthetic routes (e.g., nucleophilic substitution vs. Buchwald-Hartwig amination) to isolate protocol-dependent factors .

Computational Modeling Applications

Q: What computational approaches are suitable for predicting this compound’s interactions with biological targets? A:

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers or membrane proteins (e.g., G-protein-coupled receptors) using CHARMM or AMBER .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Docking Studies : Map interactions with DNA gyrase (PDB: 1KZN) or EGFR kinase (PDB: 1M17) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.